Cas no 80783-98-8 (N-methoxy-N-methylcyclohexanecarboxamide)

N-methoxy-N-methylcyclohexanecarboxamide structure
80783-98-8 structure
اسم المنتج:N-methoxy-N-methylcyclohexanecarboxamide
كاس عدد:80783-98-8
وسط:C9H17NO2
ميغاواط:171.23678278923
MDL:MFCD12406909
CID:705038
PubChem ID:11769007

N-methoxy-N-methylcyclohexanecarboxamide الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • Cyclohexanecarboxamide, N-methoxy-N-methyl-
    • N-methoxy-N-methylcyclohexanecarboxamide
    • Cyclohexanecarboxamide,N-methoxy-N-methyl
    • cyclohexanecarboxylic acid methoxy(methyl)amide
    • cyclohexyl-N-methyl-N-methoxycarboxamide
    • N-methoxy-N-methyl cyclohexyl amide
    • N-Methyl-N-methoxy-cyclohexanecarboxamide
    • N-methyl-N-methoxycyclohexylcarbonamide
    • N-Methoxy-N-methylcyclohexanecarboxamide (ACI)
    • Cyclohexanecarboxylic acid N-methoxy-N-methylamide
    • MFCD12406909
    • AKOS008953272
    • N-methyl-N-methoxycyclohexanecarboxamide
    • CS-0048810
    • SCHEMBL65733
    • DTXSID20472088
    • AS-53279
    • N-methyl-N-methoxy cyclohexanecarboxamide
    • P16278
    • CON(C)C(=O)C1CCCCC1
    • cyclohexanecarboxylic acid methoxy-methyl-amide
    • MVBZPHKLBBUMNK-UHFFFAOYSA-N
    • SY158700
    • DA-41319
    • EN300-172372
    • 80783-98-8
    • F1903-0099
    • MDL: MFCD12406909
    • نواة داخلي: 1S/C9H17NO2/c1-10(12-2)9(11)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3
    • مفتاح Inchi: MVBZPHKLBBUMNK-UHFFFAOYSA-N
    • ابتسامات: O=C(C1CCCCC1)N(C)OC

حساب السمة

  • نوعية دقيقة: 171.12600
  • النظائر كتلة واحدة: 171.125928785g/mol
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 0
  • عدد مستقبلات الهيدروجين بوند: 1
  • عدد الذرات الثقيلة: 12
  • تدوير ملزمة العد: 3
  • تعقيدات: 153
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • إكسلوغ 3: 1.9
  • طوبولوجي سطح القطب: 29.5Ų

الخصائص التجريبية

  • بسا: 29.54000
  • لوغب: 1.58650

N-methoxy-N-methylcyclohexanecarboxamide أمن المعلومات

N-methoxy-N-methylcyclohexanecarboxamide بيانات الجمارك

  • رمز النظام المنسق:2924299090
  • بيانات الجمارك:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-methoxy-N-methylcyclohexanecarboxamide الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
TRC
B427633-50mg
N-methoxy-N-methylcyclohexanecarboxamide
80783-98-8
50mg
$ 70.00 2022-06-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N42300-0.25g
N-Methoxy-N-methylcyclohexanecarboxamide
80783-98-8 97%
0.25g
¥609.0 2024-07-19
Life Chemicals
F1903-0099-1g
N-methoxy-N-methylcyclohexanecarboxamide
80783-98-8 95%+
1g
$59.0 2023-09-07
Life Chemicals
F1903-0099-2.5g
N-methoxy-N-methylcyclohexanecarboxamide
80783-98-8 95%+
2.5g
$118.0 2023-09-07
Chemenu
CM202082-5g
N-Methoxy-N-methylcyclohexanecarboxamide
80783-98-8 95%
5g
$223 2024-07-23
Chemenu
CM202082-5g
N-Methoxy-N-methylcyclohexanecarboxamide
80783-98-8 95%
5g
$238 2021-08-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N42300-5g
N-Methoxy-N-methylcyclohexanecarboxamide
80783-98-8 97%
5g
¥4659.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N42300-1g
N-Methoxy-N-methylcyclohexanecarboxamide
80783-98-8 97%
1g
¥1509.0 2024-07-19
Enamine
EN300-172372-0.1g
N-methoxy-N-methylcyclohexanecarboxamide
80783-98-8 95%
0.1g
$21.0 2023-09-20
Life Chemicals
F1903-0099-5g
N-methoxy-N-methylcyclohexanecarboxamide
80783-98-8 95%+
5g
$177.0 2023-09-07

N-methoxy-N-methylcyclohexanecarboxamide طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile
المراجع
An efficient synthesis of N-methoxy-N-methylamides from carboxylic acids using N-methoxy-N-methylcarbamoyl chloride
Lee, Jae In; et al, Bulletin of the Korean Chemical Society, 2002, 23(3), 521-524

طريقة الإنتاج 2

رد فعل الشرط
المراجع
N-Methoxy-N-methylamides as effective acylating agents
Nahm, Steven; et al, Tetrahedron Letters, 1981, 22(39), 3815-18

طريقة الإنتاج 3

رد فعل الشرط
1.1 Solvents: Tetrahydrofuran ;  rt; 15 min, -15 °C; 5 min, -15 °C
1.2 Reagents: Ammonium chloride Solvents: Water
المراجع
A novel synthesis of N-methoxy-N-methylamides from 4,6-pyrimidyl urethane and Grignard reagents
Lee, Jae In, Bulletin of the Korean Chemical Society, 2007, 28(4), 695-697

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Pivalic acid ,  Pyridine ,  tert-Butyl hypochlorite Catalysts: Tempo Solvents: Acetonitrile ;  20 min, 0 °C; 1 h
1.2 25 °C
المراجع
Organocatalytic oxidation of aldehydes to mixed anhydrides
Toledo, Hila; et al, Chemical Communications (Cambridge, 2013, 49(39), 4367-4369

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  rt; 1 h, rt
1.2 16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
المراجع
Enolizable β-Fluoroenones: Synthesis and Asymmetric 1,2-Reduction
Zygalski, Lukas; et al, Organic Letters, 2018, 20(16), 5071-5074

طريقة الإنتاج 6

رد فعل الشرط
1.1 Solvents: Dichloromethane ;  rt → 0 °C
1.2 Reagents: Triethylamine ;  0 °C → 10 °C; 10 °C → 0 °C
1.3 < 7 °C; 65 h, rt
1.4 Solvents: Water ;  rt
المراجع
Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles
Pippel, Daniel J.; et al, Journal of Organic Chemistry, 2007, 72(15), 5828-5831

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 0 °C
1.2 1 h, 0 °C
المراجع
A new synthesis of cyclohexyl-3-fluorobenzylone
Zhou, Xiao-ping; et al, Fenzi Kexue Xuebao, 2005, 21(2), 60-62

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  48 h, rt
2.1 Solvents: Tetrahydrofuran ;  rt; 15 min, -15 °C; 5 min, -15 °C
2.2 Reagents: Ammonium chloride Solvents: Water
المراجع
A novel synthesis of N-methoxy-N-methylamides from 4,6-pyrimidyl urethane and Grignard reagents
Lee, Jae In, Bulletin of the Korean Chemical Society, 2007, 28(4), 695-697

طريقة الإنتاج 9

رد فعل الشرط
1.1 Solvents: Toluene ;  10 min, 0 °C
1.2 Reagents: Phosphorus trichloride Solvents: Toluene ;  0 °C; 0 °C → rt; 0.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
المراجع
One-pot transition-metal-free synthesis of Weinreb amides directly from carboxylic acids
Niu, Teng; et al, Synthesis, 2014, 46(3), 320-330

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  cooled; 17 h, rt
المراجع
Catalytic enantioselective construction of β-quaternary carbons via a conjugate addition of cyanide to β,β-disubstituted α,β-unsaturated carbonyl compounds
Tanaka, Yuta; et al, Journal of the American Chemical Society, 2010, 132(26), 8862-8863

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, 0 °C
2.1 Solvents: Tetrahydrofuran ;  rt → 0 °C; 10 min, 0 °C; 0.5 h, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
المراجع
A new synthesis of N-methoxy-N-methylamides from S-2-pyridyl thiocarbamate and Grignard reagents
Lee, Jae In; et al, Journal of the Korean Chemical Society, 2005, 49(6), 609-612

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  25 min, 22 °C
1.2 Reagents: [μ-(1,4-Diazabicyclo[2.2.2]octane-κN1:κN4)]hexamethyldialuminum Solvents: Tetrahydrofuran ;  16 min, 130 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
المراجع
Microwave acceleration in DABAL-Me3-mediated amide formation
Glynn, Daniel; et al, Tetrahedron Letters, 2008, 49(39), 5687-5688

طريقة الإنتاج 13

رد فعل الشرط
1.1 Solvents: Tetrahydrofuran ;  rt → 0 °C; 10 min, 0 °C; 0.5 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
المراجع
A new synthesis of N-methoxy-N-methylamides from S-2-pyridyl thiocarbamate and Grignard reagents
Lee, Jae In; et al, Journal of the Korean Chemical Society, 2005, 49(6), 609-612

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: N,O-Dimethylhydroxylamine hydrochloride ,  Phosphorus trichloride Solvents: Diethyl ether ;  0 °C; 0 °C → rt; overnight, rt; 4 h, reflux
2.1 Solvents: Toluene ;  0.5 - 1 h, 60 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
المراجع
A powerful reagent for synthesis of Weinreb amides directly from carboxylic acids
Niu, Teng; et al, Organic Letters, 2009, 11(19), 4474-4477

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dichloromethane
1.2 Reagents: Tributylphosphine ,  Dipyrithione
المراجع
A mild, one-pot method for the conversion of carboxylic acids into the corresponding Weinreb amides
Banwell, Martin; et al, Synthetic Communications, 2001, 31(13), 2011-2019

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 1 h, rt
1.2 16 h, rt
المراجع
Asymmetric alkene-alkene reductive cross-coupling reaction via visible-light photoredox/cobalt dual catalysis
Maiti, Mamata; et al, Chemical Communications (Cambridge, 2023, 59(64), 9718-9721

طريقة الإنتاج 17

رد فعل الشرط
1.1 Reagents: 4-(Dimethylamino)pyridine ,  S,S-Di-2-pyridinyl carbonodithioate Solvents: Acetonitrile
1.2 Reagents: Triethylamine
1.3 Solvents: Tetrahydrofuran
1.4 Solvents: Hexane ,  Ethyl acetate
المراجع
A convenient synthesis of N-methoxy-N-methylamides from carboxylic acids using S,S-di-2-pyridyl dithiocarbonate
Lee, Jae In; et al, Bulletin of the Korean Chemical Society, 2001, 22(4), 421-423

طريقة الإنتاج 18

رد فعل الشرط
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran
المراجع
A new general method for preparation of N-methoxy-N-methylamides. Application in direct conversion of an ester to a ketone
Williams, J. Michael; et al, Tetrahedron Letters, 1995, 36(31), 5461-4

طريقة الإنتاج 19

رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Diethyl ether ,  Water ;  2 min, 0 °C; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
المراجع
Three-Step Synthetic Pathway toward Fully Decorated [1,2,3]Triazolo[4,5-d]pyrimidine (8-Azapurine) Derivatives
Reniers, Felien ; et al, Organic Letters, 2023, 25(16), 2820-2824

طريقة الإنتاج 20

رد فعل الشرط
1.1 Reagents: Triethylamine ,  Diphosgene Solvents: Dichloromethane ;  0 °C
1.2 0 °C → rt
المراجع
An efficient one-pot synthesis of N-methoxy-N-methylamides from carboxylic acids
Kim, Misoo; et al, Synthetic Communications, 2003, 33(23), 4013-4018

طريقة الإنتاج 21

رد فعل الشرط
1.1 Solvents: Tetrahydrofuran ;  rt; rt → -20 °C
1.2 Reagents: Chloro(1-methylethyl)magnesium ;  15 min, -20 °C; 10 h, -20 °C
1.3 Reagents: Ammonium chloride Solvents: Diethyl ether ,  Water
المراجع
Copper(I)-Catalyzed Enantioselective Nucleophilic Borylation of Aliphatic Ketones: Synthesis of Enantioenriched Chiral Tertiary α-Hydroxyboronates
Kubota, Koji ; et al, Angewandte Chemie, 2017, 56(23), 6646-6650

طريقة الإنتاج 22

رد فعل الشرط
1.1 Solvents: Toluene ;  0.5 - 1 h, 60 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
المراجع
A powerful reagent for synthesis of Weinreb amides directly from carboxylic acids
Niu, Teng; et al, Organic Letters, 2009, 11(19), 4474-4477

N-methoxy-N-methylcyclohexanecarboxamide Raw materials

N-methoxy-N-methylcyclohexanecarboxamide Preparation Products

مقالات موصى بها

الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:80783-98-8)N-methoxy-N-methylcyclohexanecarboxamide
A1091178
نقاء:99%
كمية:100g
الأسعار ($):396.0